4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine
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Overview
Description
4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine is a useful research compound. Its molecular formula is C8H8Cl2N2 and its molecular weight is 203.07. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
- Pyrimidine Derivatives : The synthesis of pyrimidine derivatives, such as 4-chloromethyl-2-methyl-6-phenylpyrimidine, involves reactions with phosphoryl chloride. This exemplifies the role of pyrimidine compounds in complex chemical reactions (Sakamoto et al., 1983).
- Antiviral Activity : Some pyrimidine derivatives, like 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, have shown antiviral properties against herpes and retroviruses, illustrating the medical potential of these compounds (Holý et al., 2002).
- α-Aminophosphonates Synthesis : Utilizing phosphomolybdic acid in the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde highlights the diverse chemical applications of pyrimidine derivatives (Reddy et al., 2014).
- Unexpected Cyclization in Synthesis : Research into the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine revealed unexpected cyclization, demonstrating the unpredictability and complexity of chemical reactions involving pyrimidines (Dang et al., 2008).
- Preparation of Chloromethylpyridine : Studies on the preparation of chloromethylpyridine derivatives, including 6-chloro-2-chloromethylpyridine, showcase the intricate methods involved in creating specific pyrimidine-related compounds (Barnes et al., 1982).
Medical and Biological Research
- Antibacterial Potential : Investigations into pyrimidines like 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine have revealed potential antibacterial properties, underscoring the significance of these compounds in medical research (Etemadi et al., 2016).
- Insecticide Intermediate Production : The production of 2-Chloro-5-chloromethylpyridine, a key intermediate in pesticides like Imidacloprid, highlights the agricultural applications of pyrimidine derivatives (Zhou Cai-rong, 2010).
Advanced Material Synthesis
- Electrochemical Synthesis : The electrochemical synthesis of arylpyrimidines from 4-amino-6-chloropyrimidines demonstrates the potential of pyrimidine compounds in creating novel materials (Sengmany et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell division .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the transition from the G1 phase to the S phase of the cell cycle, preventing DNA replication and, consequently, cell division .
Pharmacokinetics
Its solubility in common organic solvents like ethanol suggests it may have good bioavailability .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Properties
IUPAC Name |
4-chloro-6-(chloromethyl)-2-cyclopropylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-4-6-3-7(10)12-8(11-6)5-1-2-5/h3,5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKCODCFFSBWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1856510-01-4 |
Source
|
Record name | 4-chloro-6-(chloromethyl)-2-cyclopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.